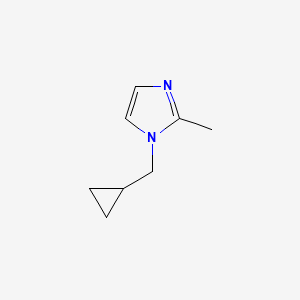

1-(cyclopropylmethyl)-2-methyl-1H-imidazole

Descripción general

Descripción

1-(Cyclopropylmethyl)-2-methyl-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with a cyclopropylmethyl group and a methyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclopropylmethyl)-2-methyl-1H-imidazole typically involves the cyclopropanation of suitable precursors followed by functionalization of the imidazole ring. One common method involves the reaction of cyclopropylmethyl bromide with 2-methylimidazole under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as chromatography and crystallization are often employed to achieve high-quality products.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Cyclopropylmethyl)-2-methyl-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce any oxidized derivatives back to the parent compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous or organic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or acyl groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the potential of imidazole derivatives, including 1-(cyclopropylmethyl)-2-methyl-1H-imidazole, as antiviral agents. For instance, imidazole-based compounds have shown effectiveness against viruses such as SARS-CoV-2 and other viral infections. The structure-activity relationship (SAR) studies suggest that modifications on the imidazole ring can enhance antiviral potency and selectivity against specific viral targets .

Antimicrobial Properties

Imidazole derivatives are also recognized for their antimicrobial activities. The incorporation of various substituents on the imidazole ring has been linked to enhanced efficacy against bacterial strains, including resistant ones. Studies have shown that compounds with imidazole moieties exhibit significant antibacterial activity, making them suitable candidates for developing new antibiotics .

Anti-inflammatory Effects

Another significant application of imidazole compounds is their anti-inflammatory properties. Research indicates that certain imidazoles can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. This inhibition suggests potential therapeutic applications in treating inflammatory diseases .

Materials Science

Catalysts in Polymer Chemistry

Imidazoles are widely used as catalysts in polymerization reactions, particularly for curing epoxy resins. They facilitate the cross-linking process, enhancing the mechanical properties and thermal stability of the resulting materials. The effectiveness of imidazoles as accelerators in these reactions has been well-documented, showcasing their importance in industrial applications .

Surface Active Agents

Compounds like this compound can function as surfactants due to their amphiphilic nature. They exhibit detergent and emulsifying properties, making them valuable in formulations for cleaning products and personal care items. Their ability to reduce surface tension is particularly beneficial in applications involving oil recovery and metal protection .

Agricultural Chemistry

Pesticidal Properties

Research has indicated that certain imidazole derivatives possess insecticidal activity against pests affecting crops. This property can be harnessed for developing eco-friendly pesticides that target specific pests while minimizing harm to beneficial organisms .

Data Tables

Case Study 1: Antiviral Screening

A study conducted on a series of imidazole derivatives demonstrated that modifications to the cyclopropylmethyl group significantly enhanced antiviral activity against SARS-CoV-2. The lead compound exhibited an IC50 value comparable to existing antiviral treatments, indicating its potential as a therapeutic agent .

Case Study 2: Polymer Applications

In polymer chemistry, the use of this compound as a curing agent for epoxy resins resulted in materials with superior thermal stability and mechanical strength compared to traditional curing agents. This finding supports its application in high-performance coatings and adhesives .

Case Study 3: Insecticidal Efficacy

Field trials assessing the insecticidal properties of imidazole derivatives showed promising results against common agricultural pests. The compounds were effective at low concentrations, suggesting a potential for reduced chemical load in agricultural practices while maintaining pest control efficacy .

Mecanismo De Acción

The mechanism of action of 1-(cyclopropylmethyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The cyclopropylmethyl group may enhance the compound’s binding affinity and specificity for certain biological targets, influencing pathways related to its biological activity.

Comparación Con Compuestos Similares

1-(Cyclopropylmethyl)-1H-imidazole: Lacks the methyl group at the 2-position, which may affect its reactivity and binding properties.

2-Methyl-1H-imidazole: Lacks the cyclopropylmethyl group, resulting in different chemical and biological properties.

1-(Cyclopropylmethyl)-2-ethyl-1H-imidazole: Similar structure but with an ethyl group instead of a methyl group, potentially altering its steric and electronic characteristics.

Uniqueness: 1-(Cyclopropylmethyl)-2-methyl-1H-imidazole is unique due to the presence of both the cyclopropylmethyl and methyl groups, which confer distinct steric and electronic properties. These features can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Actividad Biológica

1-(Cyclopropylmethyl)-2-methyl-1H-imidazole is an imidazole derivative that has garnered attention in recent years due to its potential biological activities. Imidazole and its derivatives are known for their diverse pharmacological properties, including antifungal, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a cyclopropylmethyl group and a methyl group attached to the imidazole ring, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. Research indicates that imidazole derivatives can influence enzyme activity by acting as competitive inhibitors or allosteric modulators. For instance, studies have shown that certain imidazoles can inhibit tubulin polymerization, which is vital for cell division and cancer progression .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The following table summarizes key findings from SAR studies related to imidazole derivatives:

| Compound | IC50 (µM) | Activity |

|---|---|---|

| This compound | TBD | Potential anticancer agent |

| Compound A | 0.4 | Tubulin polymerization inhibitor |

| Compound B | 0.8 | Anti-inflammatory |

| Compound C | 0.5 | Antifungal |

The data indicates that modifications to the imidazole ring or substituents can significantly affect potency and selectivity against specific biological targets.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of various imidazoles, this compound was found to inhibit proliferation in MDA-MB-468 breast cancer cells with an IC50 value in the low micromolar range. This study emphasized the importance of the cyclopropyl group in enhancing biological activity compared to other analogs .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action revealed that this compound effectively disrupted microtubule dynamics in cancer cells, leading to mitotic arrest and subsequent apoptosis. This finding underscores the compound's potential as a lead candidate for developing novel anticancer therapies .

Propiedades

IUPAC Name |

1-(cyclopropylmethyl)-2-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-7-9-4-5-10(7)6-8-2-3-8/h4-5,8H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLYHDNUJIJBFPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.